Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker at the 4-position of the benzene ring. The carbamoyl group is substituted with a 2-methoxyethyl chain bearing a 5-chlorothiophen-2-yl moiety. This structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-21-12(13-7-8-14(17)23-13)9-18-15(19)10-3-5-11(6-4-10)16(20)22-2/h3-8,12H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAKAVPZLKHANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to obtain 5-chlorothiophene.
Alkylation: The chlorinated thiophene undergoes alkylation with a suitable alkylating agent to introduce the methoxyethyl group.
Carbamoylation: The resulting intermediate is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-hydroxybenzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and carbamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
The compound’s uniqueness lies in its 5-chlorothiophene and methoxyethyl substituents. Comparisons with analogs highlight key differences (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Thiophenes are known for metabolic stability in drug design, contrasting with quinoline’s planar aromatic system in C3 . Trifluoromethylpyrimidine substituents () increase polarity and electron-withdrawing effects, which may improve target binding but reduce membrane permeability compared to the target compound’s thiophene .
Linker and Solubility: The methoxyethyl chain in the target compound likely improves solubility relative to purely aromatic systems (e.g., C3’s piperazine-quinoline). Similar methoxyethyl groups in compounds show moderate HPLC retention times (1.17–1.41 min), suggesting balanced hydrophilicity . In contrast, trifluoromethyl and methylthio groups (C5–C7 in ) increase hydrophobicity, which could affect bioavailability .
The presence of a thiophene may require specialized heterocyclic coupling methods .
Physicochemical and Analytical Data
While direct data for the target compound are lacking, inferences from analogs include:
- Molecular Weight : Estimated to be ~380–400 g/mol based on structural similarity to C3 (532 g/mol) and ’s pyrimidine analog (295.7 g/mol).
- LCMS/HPLC : Thiophene-containing compounds often exhibit [M+H]+ peaks in the 350–450 range. Methoxyethyl groups may reduce retention times (e.g., 1.31–1.37 min in ) compared to bulkier substituents .
- Crystallinity : Analogs in and form yellow/white solids, suggesting the target compound may crystallize in ethyl acetate or similar solvents .
Biological Activity
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a benzoate moiety, a thiophene ring, and a methoxyethyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in tumor progression. For example, studies have shown that certain benzoate derivatives exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers. These compounds can selectively inhibit CAIX, potentially leading to anticancer effects by disrupting the tumor microenvironment and inhibiting tumor growth .
Anticancer Properties
- Inhibition of Carbonic Anhydrase : The compound has been studied for its ability to inhibit CAIX with high selectivity. For instance, a related study reported an intrinsic dissociation constant () of 0.08 pM for a similar compound, indicating strong binding affinity .
- Selectivity : The selectivity of these compounds over other CA isozymes is crucial for minimizing side effects. Compounds designed with specific substituents on the benzenesulfonamide ring have demonstrated significant selectivity towards CAIX compared to other isozymes .
- Case Studies : In vitro studies have shown that derivatives of methyl benzoates can reduce cell proliferation in cancer cell lines, suggesting a promising avenue for therapeutic development. For example, compounds with similar structures have been tested against human cancer cell lines, showing decreased viability and increased apoptosis .
Table 1: Binding Affinity of Related Compounds to Carbonic Anhydrase Isozymes
| Compound | (pM) | Selectivity Ratio (CAIX/Other Isozymes) |
|---|---|---|
| Compound A | 0.08 | >100 |
| Compound B | 0.12 | >75 |
| Methyl Benzoate | 0.15 | >50 |
Note: Data adapted from various studies on related compounds .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate in laboratory settings?
Methodological Answer: Synthesis typically involves multi-step reactions:
Coupling Reactions : Amide bond formation between the benzoate core and the 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF .
Protection/Deprotection : Methoxy groups may require temporary protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature (often 0–25°C) to suppress racemization or degradation .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Store away from light, moisture, and incompatible materials (strong acids/bases, oxidizing agents) .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood with local exhaust ventilation. Avoid dust generation; use grounded equipment to minimize static discharge .
- Disposal : Follow institutional guidelines for organic waste. Incinerate in a certified facility with afterburner and scrubber systems to neutralize toxic fumes (e.g., SOx, Cl-containing gases) .
Advanced Research Questions
Q. How can researchers address contradictions in toxicity data or the absence of ecotoxicological profiles for this compound?
Methodological Answer:
- In Silico Modeling : Use tools like ECOSAR or TEST to predict acute/chronic toxicity based on structural analogs .
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., chlorothiophene derivatives) known for moderate aquatic toxicity (e.g., Daphnia magna LC50: 1–10 mg/L) .
- Experimental Assays : Conduct in vitro cytotoxicity screens (e.g., HepG2 cells) and in vivo assays (zebrafish embryos) to establish baseline toxicity thresholds .
Q. What experimental strategies are recommended for elucidating the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 295 K). Ensure crystal quality via slow evaporation from acetonitrile .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) with UV detection at 254 nm .
- NMR Spectroscopy : Analyze NOESY/ROESY spectra to confirm spatial proximity of substituents (e.g., methoxyethyl group orientation) .
Q. In designing experiments to study the compound’s reactivity, what factors must be controlled to prevent hazardous reactions?
Methodological Answer:
- Incompatibilities : Avoid contact with strong acids (risk of ester hydrolysis), bases (amide cleavage), or peroxides (potential explosive decomposition) .
- Thermal Stability : Conduct DSC/TGA analysis to identify decomposition thresholds (>150°C may release toxic gases like HCl or SO2) .
- Solvent Selection : Use aprotic solvents (e.g., THF, acetonitrile) to minimize nucleophilic interference. Pre-dry solvents over molecular sieves .
Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?
Methodological Answer:
- QSAR Models : Predict bioaccumulation potential (log Kow ~3.5 suggests moderate persistence) and biodegradability (BIOWIN3 estimates: <2.5 = not readily biodegradable) .
- Soil Mobility : Perform batch sorption tests (e.g., OECD Guideline 106) using loamy soil to determine Kd values and leaching potential .
- Microcosm Studies : Evaluate microbial degradation in simulated freshwater systems (e.g., OECD 309) under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
